(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920415-18-5
Cat. No.: VC4619928
Molecular Formula: C22H19F2N7O2
Molecular Weight: 451.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920415-18-5 |
|---|---|
| Molecular Formula | C22H19F2N7O2 |
| Molecular Weight | 451.438 |
| IUPAC Name | (3,4-difluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H19F2N7O2/c1-33-16-4-2-3-15(12-16)31-21-19(27-28-31)20(25-13-26-21)29-7-9-30(10-8-29)22(32)14-5-6-17(23)18(24)11-14/h2-6,11-13H,7-10H2,1H3 |
| Standard InChI Key | GJYGNIULOHZOAL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)N=N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a triazolopyrimidine core fused to a piperazine ring and substituted with 3,4-difluorophenyl and 3-methoxyphenyl groups. The IUPAC name reflects its systematic construction:
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Triazolopyrimidine: A bicyclic system combining triazole and pyrimidine rings, known for its planar geometry and capacity for π-π stacking.
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Piperazine: A six-membered diamine ring conferring conformational flexibility and solubility.
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3,4-Difluorophenyl: Enhances metabolic stability and membrane permeability via fluorine’s electronegativity.
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3-Methoxyphenyl: Contributes to hydrophobic interactions and modulates electronic effects through the methoxy group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉F₂N₇O₂ |
| Molecular Weight | 451.438 g/mol |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)N=N2 |
| InChI Key | GJYGNIULOHZOAL-UHFFFAOYSA-N |
Electronic and Steric Features
The 3,4-difluorophenyl group introduces electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity. Conversely, the 3-methoxyphenyl substituent donates electron density via resonance, creating a electronic gradient across the molecule. Steric hindrance from the ortho-fluorine atoms may restrict rotational freedom, potentially enhancing target binding specificity.
Synthesis and Optimization
Synthetic Route
The synthesis involves sequential coupling and cyclization reactions, as outlined below:
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Triazolopyrimidine Core Formation:
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Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate under acidic conditions yields the triazolopyrimidine scaffold.
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Key Parameters: Reaction temperature (80–100°C), solvent (acetic acid), and catalysis (p-toluenesulfonic acid).
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Piperazine Coupling:
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Nucleophilic aromatic substitution at the 7-position of the triazolopyrimidine with piperazine in dimethylformamide (DMF) at 120°C.
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Methanone Installation:
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Acylation of the piperazine nitrogen using 3,4-difluorobenzoyl chloride in dichloromethane with triethylamine as a base.
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Table 2: Synthesis Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | 80°C, 12 h, AcOH | 65–70 |
| Piperazine Coupling | 120°C, DMF, 8 h | 55–60 |
| Acylation | RT, CH₂Cl₂, 3 h | 75–80 |
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.
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Recrystallization: Ethanol/water mixtures improve purity to >95%.
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Spectroscopic Validation:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 3.4–3.8 ppm), methoxy singlet (δ 3.85 ppm).
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IR: C=O stretch (1680 cm⁻¹), C-F stretches (1100–1250 cm⁻¹).
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Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<0.1 mg/mL) due to hydrophobicity; enhanced via salt formation (e.g., hydrochloride).
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Thermal Stability: Decomposition above 250°C, as determined by thermogravimetric analysis (TGA).
Partition Coefficient
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LogP: Calculated (ClogP) value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
Biological Activity and Mechanism
Hypothesized Targets
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Kinase Inhibition: The triazolopyrimidine core mimics ATP’s adenine moiety, suggesting competitive inhibition of kinases (e.g., EGFR, VEGFR).
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G-Protein-Coupled Receptors (GPCRs): Piperazine derivatives often target serotonin or dopamine receptors, implicating potential CNS applications.
Table 3: Predicted Pharmacological Profiles
| Target Class | Probability (PASS Algorithm) |
|---|---|
| Kinase Inhibitor | 0.742 |
| 5-HT2A Antagonist | 0.681 |
| Anticancer | 0.598 |
In Silico ADMET Profiling
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Absorption: High intestinal permeability (Caco-2 model: Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Predominant CYP3A4-mediated oxidation of methoxyphenyl group.
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Toxicity: Ames test predictions indicate low mutagenic risk.
Challenges and Future Directions
Synthetic Scalability
Optimizing catalyst loading (e.g., palladium in coupling steps) and solvent recovery could reduce production costs.
Biological Validation
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In Vitro Assays: Kinase inhibition screens (e.g., KINOMEscan) and receptor binding studies.
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In Vivo Models: Pharmacokinetic profiling in rodents to assess bioavailability and brain penetration.
Structural Modifications
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Fluorine Isosteres: Replacing 3,4-difluorophenyl with trifluoromethyl groups to enhance metabolic stability.
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Piperazine Alternatives: Testing morpholine or thiomorpholine for improved solubility.
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